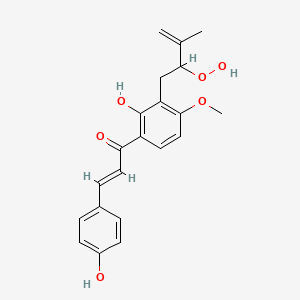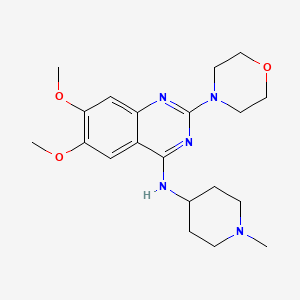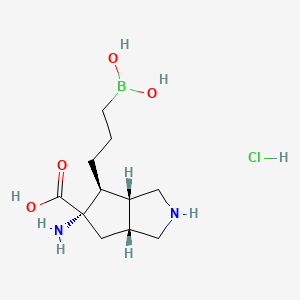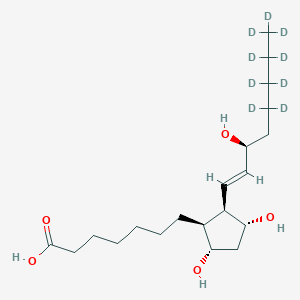
3-O-Methyl-d3 Quercetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Methylquercetin-d3: is a deuterated derivative of 3-O-Methylquercetin, a naturally occurring flavonoid found in various plants. This compound is known for its antioxidant, anti-inflammatory, and antibacterial properties. The deuterated form, 3-O-Methylquercetin-d3, is often used in scientific research to study the metabolic pathways and biological effects of 3-O-Methylquercetin due to its enhanced stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylquercetin-d3 typically involves the methylation of quercetin. The process begins with the extraction of quercetin from plant sources, followed by its methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3-O-Methylquercetin-d3 involves large-scale extraction of quercetin from plant materials, followed by its chemical modification. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: 3-O-Methylquercetin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives, which can be further studied for their biological activities.
科学研究应用
Chemistry: 3-O-Methylquercetin-d3 is used as a reference compound in analytical chemistry to study the metabolic pathways of flavonoids. Its deuterated form allows for precise tracking in mass spectrometry studies.
Biology: In biological research, it is used to investigate the antioxidant and anti-inflammatory effects of flavonoids. Studies have shown that it can protect cells from oxidative stress and reduce inflammation in various cell models .
Medicine: In medical research, 3-O-Methylquercetin-d3 is explored for its potential therapeutic effects, including its role in preventing and treating chronic diseases such as cardiovascular diseases and cancer .
Industry: In the pharmaceutical and nutraceutical industries, it is used to develop supplements and drugs that leverage its antioxidant and anti-inflammatory properties.
作用机制
3-O-Methylquercetin-d3 exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, it helps in reducing inflammation and protecting cells from damage .
相似化合物的比较
Isorhamnetin: Another methylated derivative of quercetin, known for its antioxidant and anti-inflammatory properties.
Rhamnazin: A flavonoid with similar biological activities.
Tamarixetin: Another O-methylated quercetin derivative with comparable effects.
Uniqueness: 3-O-Methylquercetin-d3 is unique due to its deuterated form, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research for studying the biological effects and metabolic pathways of flavonoids .
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3 |
InChI 键 |
WEPBGSIAWZTEJR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



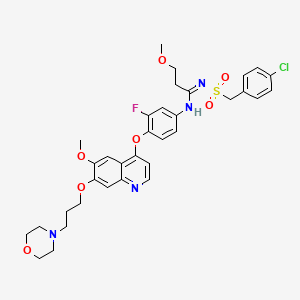
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
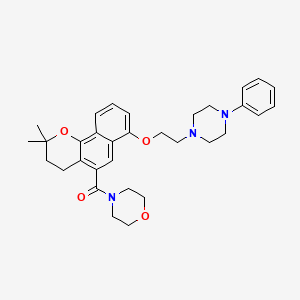
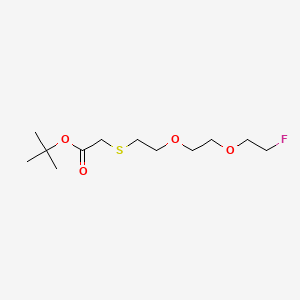
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
